Cas no 62475-58-5 (D-Glucoheptose)

D-Glucoheptose 化学的及び物理的性質
名前と識別子
-
- D-Glucoheptose
- D-GLYCERO-D-GULOHEPTOSE
- D-glycero-D-galactoheptose
- d-Manno-d-heptose
- d-Manno-heptose
- gluco-Heptose
- (2xi)-D-gluco-Heptose
- 62475-58-5
- (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal
- AT34100
- SCHEMBL2340588
-
- インチ: InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7-/m0/s1
- InChIKey: YPZMPEPLWKRVLD-REQIZBSHSA-N
- ほほえんだ: C(C(C(C(C(C(C=O)O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 210.07400
- どういたいしつりょう: 210.074
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _3.6
- トポロジー分子極性表面積: 138A^2
じっけんとくせい
- 密度みつど: 1.637±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 193℃
- ふってん: 269.7°C (rough estimate)
- フラッシュポイント: 325.9 °C
- 屈折率: 1.4455 (estimate)
- ようかいど: 可溶性(336 g/l)(25ºC)、
- PSA: 138.45000
- LogP: -4.01790
D-Glucoheptose セキュリティ情報
- WGKドイツ:3
D-Glucoheptose 税関データ
- 税関コード:2912491000
- 税関データ:
中国税関コード:
2912491000概要:
291249100。アルデヒド類とアルコール類。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
要約:
291249100。その他のアルデヒドアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
D-Glucoheptose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G450173-50mg |
D-Glucoheptose |
62475-58-5 | 50mg |
$1401.00 | 2023-05-18 | ||
TRC | G450173-5mg |
D-Glucoheptose |
62475-58-5 | 5mg |
$173.00 | 2023-05-18 | ||
Ambeed | A191457-50mg |
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal |
62475-58-5 | 95% | 50mg |
$460.0 | 2024-04-18 | |
Ambeed | A191457-5mg |
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal |
62475-58-5 | 95% | 5mg |
$1491.0 | 2025-03-04 | |
1PlusChem | 1P00E9Y3-1mg |
D-Glucoheptose |
62475-58-5 | 95% | 1mg |
$468.00 | 2025-02-26 | |
Ambeed | A191457-1mg |
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal |
62475-58-5 | 95% | 1mg |
$585.0 | 2025-03-04 | |
TRC | G450173-10mg |
D-Glucoheptose |
62475-58-5 | 10mg |
$ 75.00 | 2022-06-04 | ||
TRC | G450173-25mg |
D-Glucoheptose |
62475-58-5 | 25mg |
$775.00 | 2023-05-18 | ||
Crysdot LLC | CD13008506-1g |
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal |
62475-58-5 | 95+% | 1g |
$750 | 2024-07-18 | |
1PlusChem | 1P00E9Y3-5mg |
D-Glucoheptose |
62475-58-5 | 95% | 5mg |
$1193.00 | 2025-02-26 |
D-Glucoheptose 関連文献
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1. 1H nuclear magnetic resonance spectra and conformations of six heptitols in deuterium oxideDavid Lewis J. Chem. Soc. Perkin Trans. 2 1986 467
-
2. Phosphorylated sugars. Part XVIII. Synthesis of D-glycero-D-gulo-heptose 4-(dihydrogen phosphate)Annie Chiron,Patricia Szabó J. Chem. Soc. Perkin Trans. 1 1975 603
-
3. Synthesis of carba sugars from aldonolactones. Part IV. Stereospecific synthesis of carbaheptopyranoses by radical-induced carbocyclisation of 2,3-unsaturated octonolactonesSussi Holstein Wagner,Inge Lundt J. Chem. Soc. Perkin Trans. 1 2001 780
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4. Nucleophilic displacement reactions in carbohydrates. Part II. Reaction of 2,3:6,7-di-O-isopropylidene-5-O-toluene-p-sulphonyl-D-glycero-D-gulo-heptofuranose with sodium methoxideJ. S. Brimacombe,L. C. N. Tucker J. Chem. Soc. C 1968 562
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5. Reactions of heptulose phenylosazonesH. El Khadem,M. M. A. Abdel Rahman,M. A. E. Sallam J. Chem. Soc. C 1968 2411
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Tímea Kaszás,Ivett Cservenyák,éva Juhász-Tóth,Andrea E. Kulcsár,Paola Granatino,Ulf J. Nilsson,László Somsák,Marietta Tóth Org. Biomol. Chem. 2021 19 605
-
Tímea Kaszás,Marietta Tóth,Sándor Kun,László Somsák RSC Adv. 2017 7 10454
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J. S. Brimacombe,L. C. N. Tucker Chem. Commun. (London) 1966 903
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Marietta Tóth,Katalin E. K?vér,Attila Bényei,László Somsák Org. Biomol. Chem. 2003 1 4039
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10. Index of subjects, 1975
D-Glucoheptoseに関する追加情報
D-Glucoheptose (CAS No. 62475-58-5): An Overview of Its Properties, Applications, and Recent Research
D-Glucoheptose (CAS No. 62475-58-5) is a rare sugar that has garnered significant attention in recent years due to its unique chemical and biological properties. This heptose sugar, a seven-carbon monosaccharide, is a member of the aldose family and is structurally similar to glucose but with an additional carbon atom. The chemical structure of D-Glucoheptose is characterized by a linear chain of seven carbon atoms, with hydroxyl groups attached to each carbon except the terminal one, which bears an aldehyde group.
The synthesis of D-Glucoheptose has been a topic of extensive research due to its potential applications in various fields, including pharmaceuticals, food science, and biotechnology. One of the most notable methods for synthesizing D-Glucoheptose involves the aldol condensation of glucose and formaldehyde, followed by reduction and isomerization steps. This process, while complex, has been optimized to achieve higher yields and purity levels, making D-Glucoheptose more accessible for commercial and research purposes.
In the pharmaceutical industry, D-Glucoheptose has shown promise as a precursor for the synthesis of various bioactive compounds. Recent studies have explored its use in the development of antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The unique structure of D-Glucoheptose allows it to interact with viral enzymes in ways that other sugars cannot, potentially leading to more effective antiviral therapies.
Beyond its pharmaceutical applications, D-Glucoheptose has also been investigated for its potential as a low-calorie sweetener. Unlike glucose, which is rapidly metabolized by the body and can contribute to weight gain and diabetes when consumed in excess, D-Glucoheptose is not readily metabolized by human enzymes. This property makes it an attractive candidate for use in food products aimed at individuals with diabetes or those seeking to manage their calorie intake.
In the field of biotechnology, D-Glucoheptose has been studied for its role in metabolic engineering. Researchers have explored the use of genetically modified microorganisms to produce D-Glucoheptose on a large scale. These microorganisms are engineered to overexpress enzymes involved in the biosynthesis pathway of D-Glucoheptose, leading to higher yields and more efficient production processes. This approach not only reduces the cost of producing D-Glucoheptose but also makes it more environmentally sustainable.
The biological activity of D-Glucoheptose has also been a focus of recent research. Studies have shown that D-Glucoheptose can modulate cellular signaling pathways involved in inflammation and immune responses. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory processes. This property suggests that D-Glucoheptose could have potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, D-Glucoheptose has also been investigated for its antioxidant activity. Free radicals are highly reactive molecules that can cause cellular damage and contribute to various diseases, including cancer and neurodegenerative disorders. Research has shown that D-Glucoheptose can scavenge free radicals and protect cells from oxidative stress. This antioxidant activity makes it a promising candidate for use in dietary supplements and functional foods aimed at promoting overall health and well-being.
The environmental impact of producing and using D-Glucoheptose is another important consideration. Traditional chemical synthesis methods often involve the use of harsh reagents and solvents that can be harmful to the environment. However, recent advances in green chemistry have led to the development of more sustainable production methods for D-Glucoheptose. For example, enzymatic catalysis using biocompatible enzymes has been shown to be an effective and environmentally friendly approach for synthesizing this rare sugar.
In conclusion, D-Glucoheptose (CAS No. 62475-58-5) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, food science, biotechnology, and beyond. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into the functionality and potential uses of this rare sugar, it is likely that we will see increased interest and investment in this exciting field.
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